molecular formula C11H13BrOS B13656048 4-((2-Bromophenyl)thio)pentan-2-one

4-((2-Bromophenyl)thio)pentan-2-one

Cat. No.: B13656048
M. Wt: 273.19 g/mol
InChI Key: QFYDPDLTJNVDER-UHFFFAOYSA-N
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Description

4-((2-Bromophenyl)thio)pentan-2-one is an organic compound with the molecular formula C11H13BrOS It is a derivative of pentanone, where a bromophenylthio group is attached to the fourth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Bromophenyl)thio)pentan-2-one typically involves the reaction of 2-bromothiophenol with 4-pentanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-((2-Bromophenyl)thio)pentan-2-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alkoxides, sodium hydride, potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-((2-Bromophenyl)thio)pentan-2-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-((2-Bromophenyl)thio)pentan-2-one involves its interaction with molecular targets such as enzymes or receptors. The bromophenylthio group can interact with specific amino acid residues in the active site of enzymes, leading to inhibition or activation of the enzyme’s activity. The compound’s effects on cellular pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Bromophenyl)thio)pentan-2-one
  • 4-((2-Chlorophenyl)thio)pentan-2-one
  • 4-((2-Methylphenyl)thio)pentan-2-one

Uniqueness

4-((2-Bromophenyl)thio)pentan-2-one is unique due to the presence of the bromophenylthio group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom enhances the compound’s electrophilicity, making it more reactive in substitution reactions. Additionally, the compound’s specific molecular structure allows for unique interactions with biological targets, distinguishing it from other similar compounds.

Properties

Molecular Formula

C11H13BrOS

Molecular Weight

273.19 g/mol

IUPAC Name

4-(2-bromophenyl)sulfanylpentan-2-one

InChI

InChI=1S/C11H13BrOS/c1-8(13)7-9(2)14-11-6-4-3-5-10(11)12/h3-6,9H,7H2,1-2H3

InChI Key

QFYDPDLTJNVDER-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)C)SC1=CC=CC=C1Br

Origin of Product

United States

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